molecular formula C12H14ClNO2 B8257401 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride

Cat. No.: B8257401
M. Wt: 239.70 g/mol
InChI Key: UEMWRRDFIKAXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . It is known for its unique structure, which includes a benzoic acid moiety linked to a tetrahydropyridine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-pyridinecarboxylic acid with appropriate reagents to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyridine derivatives, benzyl alcohol derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of a benzoic acid moiety with a tetrahydropyridine ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMWRRDFIKAXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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